molecular formula C23H26N4O4S2 B3298398 6-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897466-31-8

6-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B3298398
CAS No.: 897466-31-8
M. Wt: 486.6 g/mol
InChI Key: JIBQYBPOEDXKBU-UHFFFAOYSA-N
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Description

6-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions One common method includes the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

6-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Shares the benzothiazole core but lacks the piperazine and morpholine groups.

    4-morpholinebenzenesulfonamide: Contains the morpholine and sulfonyl groups but lacks the benzothiazole core.

    N-benzylpiperazine: Features the piperazine moiety but does not include the benzothiazole or morpholine groups.

Uniqueness

6-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its combination of the benzothiazole core with both piperazine and morpholine groups

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-17-2-7-20-21(16-17)32-23(24-20)26-10-8-25(9-11-26)22(28)18-3-5-19(6-4-18)33(29,30)27-12-14-31-15-13-27/h2-7,16H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBQYBPOEDXKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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